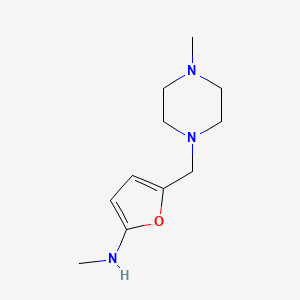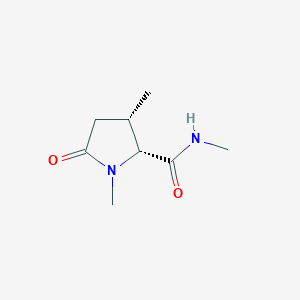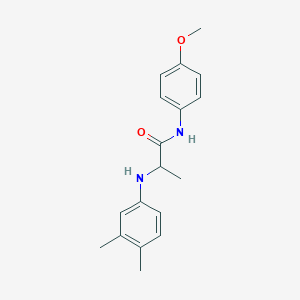
2-(3,4-Dimethyl-phenylamino)-N-(4-methoxy-phenyl)-propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethyl-phenylamino)-N-(4-methoxy-phenyl)-propionamide is an organic compound that belongs to the class of amides. This compound features a propionamide backbone with substituted phenyl groups, making it a molecule of interest in various chemical and pharmaceutical research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethyl-phenylamino)-N-(4-methoxy-phenyl)-propionamide typically involves the reaction of 3,4-dimethylaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This could include continuous flow reactors and automated purification systems to ensure consistent quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of 3,4-dimethylbenzoic acid and 4-methoxybenzoic acid.
Reduction: Formation of 2-(3,4-dimethylphenylamino)-N-(4-methoxyphenyl)propylamine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3,4-Dimethyl-phenylamino)-N-(4-methoxy-phenyl)-propionamide would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
- 2-(3,4-Dimethyl-phenylamino)-N-(4-hydroxy-phenyl)-propionamide
- 2-(3,4-Dimethyl-phenylamino)-N-(4-chloro-phenyl)-propionamide
- 2-(3,4-Dimethyl-phenylamino)-N-(4-nitro-phenyl)-propionamide
Uniqueness
2-(3,4-Dimethyl-phenylamino)-N-(4-methoxy-phenyl)-propionamide is unique due to the presence of both methoxy and dimethyl groups, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and increase the compound’s solubility, while the dimethyl groups can affect its steric properties and stability.
特性
分子式 |
C18H22N2O2 |
|---|---|
分子量 |
298.4 g/mol |
IUPAC名 |
2-(3,4-dimethylanilino)-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C18H22N2O2/c1-12-5-6-16(11-13(12)2)19-14(3)18(21)20-15-7-9-17(22-4)10-8-15/h5-11,14,19H,1-4H3,(H,20,21) |
InChIキー |
HGODCUPOHVUTGL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(C)C(=O)NC2=CC=C(C=C2)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


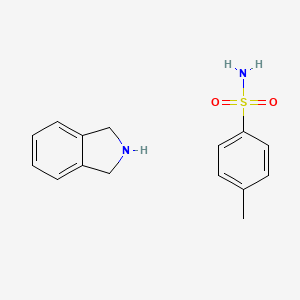
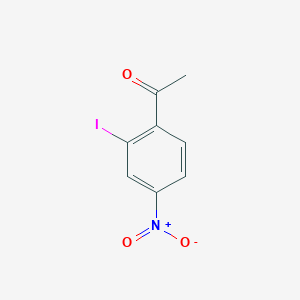
![4-(Trifluoromethyl)benzo[d]oxazole-2-carboxamide](/img/structure/B15205543.png)
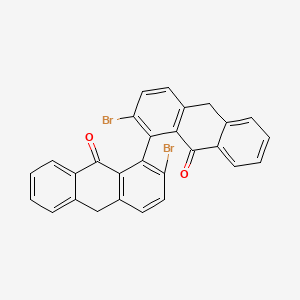
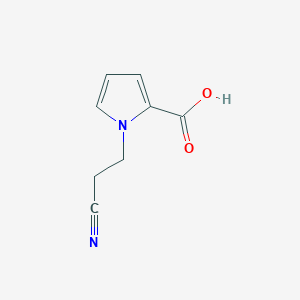
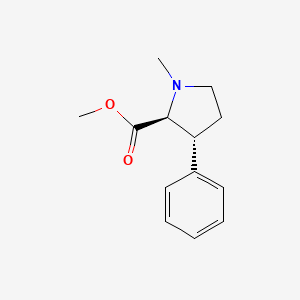
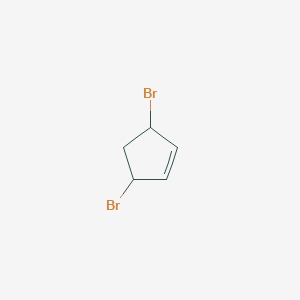
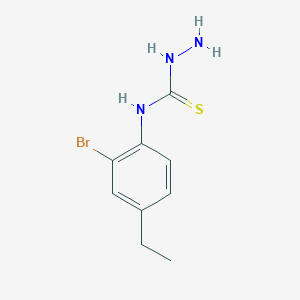
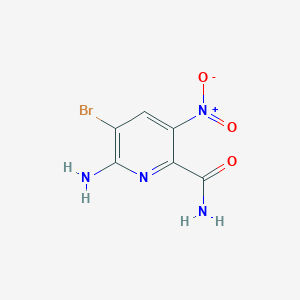
![6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15205586.png)
![5-[3-(Benzyloxy)phenyl]-1H-indole](/img/structure/B15205593.png)
![4,4'-Dibromo-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B15205595.png)
